p-tert-Butoxyanisole
Description
p-tert-Butoxyanisole (CAS: 5396-38-3), also known as 4-(tert-butyl)anisole, is an aromatic ether with the molecular formula C₁₁H₁₆O and an average molecular mass of 164.24 g/mol . Structurally, it consists of a methoxy group (-OCH₃) and a tert-butyl group (-C(CH₃)₃) attached to a benzene ring in the para position. This compound is a colorless liquid at room temperature, with a purity of up to 99%, and is primarily used as a chemical intermediate in organic synthesis . Its synonyms include Methyl 4-tert-butylphenyl ether, p-Methoxy-tert-butylbenzene, and 4-tert-Butylanisole .
Properties
CAS No. |
15360-00-6 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-10-7-5-9(12-4)6-8-10/h5-8H,1-4H3 |
InChI Key |
SOEWHLJEXIKEPN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)OC |
Other CAS No. |
15360-00-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Butylated Hydroxyanisole (BHA)
Molecular Formula : C₁₁H₁₆O₂
Molecular Weight : 180.24 g/mol
CAS : 25013-16-5
Key Features :
- BHA is a mixture of isomers , primarily 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole .
- Contains a phenolic hydroxyl group (-OH) in addition to the methoxy and tert-butyl groups.
- Physical State : Waxy solid, unlike the liquid form of p-tert-butoxyanisole.
- Applications : Widely used as a synthetic antioxidant in food, cosmetics, and pharmaceuticals due to its ability to scavenge free radicals .
Comparative Analysis :
3-tert-Butyl-4-hydroxyanisole
Molecular Formula : C₁₁H₁₆O₂
Molecular Weight : 180.24 g/mol
CAS : 25013-16-5 (as part of BHA mixture)
Key Features :
Comparative Analysis :
Structural and Functional Differences
- Functional Groups : The absence of a hydroxyl group in this compound makes it less reactive in radical scavenging compared to BHA and 3-tert-butyl-4-hydroxyanisole .
- Steric Effects : The tert-butyl group in all three compounds provides steric hindrance, enhancing thermal stability. However, the methoxy group in this compound contributes to its inertness in oxidative environments .
- Physical State : this compound’s liquid form contrasts with the solid state of BHA, influencing their respective industrial applications (e.g., liquid-phase reactions vs. solid preservatives) .
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